molecular formula C20H20O6 B14679182 1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one CAS No. 35943-23-8

1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one

Cat. No.: B14679182
CAS No.: 35943-23-8
M. Wt: 356.4 g/mol
InChI Key: RFUGLBPILINWDW-UHFFFAOYSA-N
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Description

1,2,7-Trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one is a complex organic compound with a unique structure

Preparation Methods

The synthesis of 1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one involves multiple steps, including the formation of the phenaleno[1,2-b]furan core and the introduction of hydroxyl and methoxy groups. The synthetic route typically starts with the preparation of a suitable precursor, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1,2,7-Trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phenalenofuran derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like chromic acid, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,7-Trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activities, such as antioxidant and antimicrobial properties, make it a subject of interest in biological research.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly for diseases where oxidative stress and microbial infections are involved.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects through pathways involving oxidative stress modulation, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

1,2,7-Trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one can be compared with other similar compounds, such as:

    1,2,7-Trihydroxy-8-methoxy-6-methyl-9,10-anthraquinone: This compound shares similar hydroxyl and methoxy groups but differs in its core structure.

    3’,4’,5,7-Tetrahydroxy-3-methoxyflavone: Another compound with multiple hydroxyl groups and a methoxy group, but with a flavone core.

    Xanthone Glucosides: These compounds have a xanthone core and exhibit similar biological activities, such as antioxidant and antimicrobial properties.

The uniqueness of this compound lies in its specific arrangement of functional groups and its phenaleno[1,2-b]furan core, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

35943-23-8

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one

InChI

InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)15(22)14-18(26-8(2)20(14,3)4)13(12)16(23)17(24)19(11)25-5/h6,8,22-24H,1-5H3

InChI Key

RFUGLBPILINWDW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(O1)C3=C4C(=C2O)C(=CC(=O)C4=C(C(=C3O)O)OC)C)(C)C

Origin of Product

United States

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